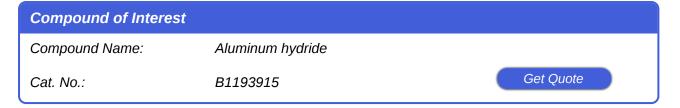


A Comprehensive Technical Guide to the Thermodynamic Properties of α , β , and γ -AlH₃

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic properties of the α , β , and γ polymorphs of **aluminum hydride** (AlH₃). A comprehensive understanding of the thermodynamics of these materials is critical for their application in various fields, including hydrogen storage and as energetic materials. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of the phase transitions and decomposition pathways.

Core Thermodynamic Data

The thermodynamic stability and decomposition of AlH₃ polymorphs are central to their practical application. The α -phase is the most thermodynamically stable, while the β and γ phases are metastable and will transition to the α -phase upon heating.[1][2] The following tables summarize the key thermodynamic parameters for the α , β , and γ polymorphs of AlH₃.



Property	α-AlH₃	β-AlH₃	у-АІНз
Enthalpy of Formation (ΔHf°)	-9.9 ± 0.6 kJ/mol[3]	-	-
-11.4 ± 0.8 kJ/mol[4] [5]			
-11.49 kJ/mol[6]			
Total Formation Enthalpy (ΔHtotal)	-	-8.0 kJ/mol[4]	-7.1 ± 1.0 kJ/mol[3]
Gibbs Free Energy of Formation (ΔGf°) at 298 K	48.5 ± 0.4 kJ/mol[4]	50.5 kJ/mol[4]	51.4 ± 1.0 kJ/mol[3]
Decomposition Temperature	~170 °C[4]	Transitions to α -phase at ~100 °C[3]	Transitions to α -phase at ~100 °C[3]
Standard Molar Heat Capacity (Cp°)	45.22 J mol-1 K-1[6]	-	-

Table 1: Thermodynamic Properties of α , β , and γ -AlH₃

The less stable β and γ polymorphs undergo an exothermic transition to the more stable α -phase before decomposition.[2][5] The enthalpies of these transitions have been measured and are presented in Table 2.

Transition	Enthalpy of Transition (ΔHtrans)	Onset Temperature (T0)
β-AlH₃ → α-AlH₃	-1.5 ± 0.4 kJ/mol[3]	~100 °C[3]
y-AlH₃ → α-AlH₃	-2.8 ± 0.4 kJ/mol[3]	~100.7 °C[3]

Table 2: Enthalpies of Polymorphic Transitions

Experimental Protocols



The determination of the thermodynamic properties of AlH₃ polymorphs relies on a combination of analytical techniques. The primary methods cited in the literature are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and ex-situ X-ray Diffraction (XRD).

Synthesis of AlH₃ Polymorphs

The synthesis of the different polymorphs of AlH₃ is highly sensitive to the reaction conditions, particularly temperature and time. A common method involves the reaction of lithium alanate (LiAlH₄) with aluminum chloride (AlCl₃) in an ether solvent.[4]

- General Synthesis: A solution of AlH₃ in ether is produced by the reaction: 3LiAlH₄ + AlCl₃ →
 4AlH₃ + 3LiCl. The LiCl is filtered out, and the solvated AlH₃ is then desolvated.
- γ-AlH₃ Formation: This polymorph is formed in the presence of excess LiAlH₄ at approximately 60-70 °C.[3]
- β-AlH₃ Formation: The presence of both excess LiAlH₄ and LiBH₄ leads to the formation of β-AlH₃.[3]
- α-AlH₃ Formation: Higher temperatures (around 70 °C) or longer heating times during desolvation will result in the formation of the most stable α-polymorph.[3]

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are crucial for determining the transition temperatures, enthalpies of reaction, and decomposition kinetics.

- Instrumentation: A Mettler-Toledo DSC822e or similar instrument is typically used.[3]
- Methodology:
 - A small sample of the AlH₃ polymorph (typically 3-6 mg) is placed in a crucible.[3][7]
 - The sample is heated at a constant ramp rate, commonly 10 °C/min, under an inert atmosphere such as argon.[3][8]



- The heat flow to or from the sample is measured relative to a reference crucible.
 Exothermic events (like the β → α and γ → α transitions) and endothermic events (like the decomposition of α-AlH₃) are recorded as peaks in the DSC curve.[3]
- TGA is performed concurrently or separately to measure the mass loss as a function of temperature, which corresponds to the release of hydrogen gas during decomposition.[8]

Structural Analysis: Ex-situ X-ray Diffraction (XRD)

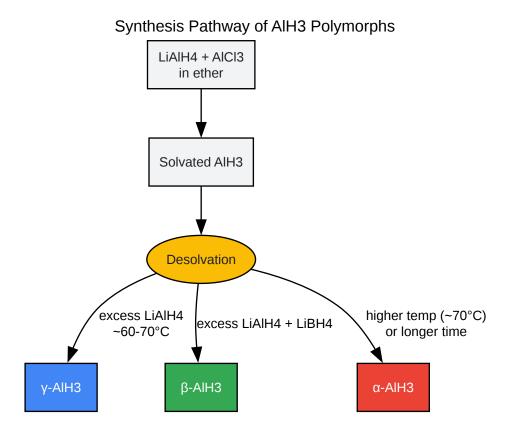
Ex-situ XRD is used to identify the crystalline phases present before, during, and after thermal treatment.

- Methodology:
 - An initial XRD pattern of the sample is taken at room temperature to confirm the starting polymorph.[3]
 - The sample is then heated to a specific temperature corresponding to a thermal event observed in the DSC, for example, just after the exothermic transition peak.[3]
 - The sample is then quenched to room temperature.[3]
 - A second XRD pattern is taken to identify the new crystalline phase(s) formed.[3]
 - This process is repeated at higher temperatures, for instance, after the final endothermic decomposition peak, to confirm the formation of aluminum metal.[3]

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.



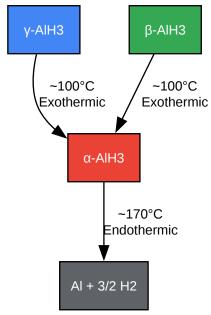


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Caption: Synthesis pathways for α , β , and y-AlH₃ polymorphs.



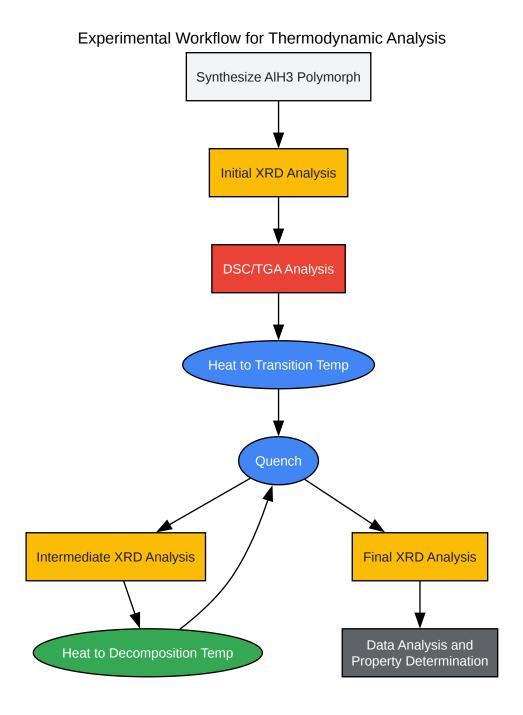
Thermal Decomposition Pathways of AlH3 Polymorphs



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Caption: Thermal decomposition pathways of AlH₃ polymorphs.





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Caption: Experimental workflow for thermodynamic analysis of AIH3.



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